molecular formula C22H31Cl5O2 B1217538 Pentachlorophenyl palmitate CAS No. 97457-27-7

Pentachlorophenyl palmitate

Cat. No.: B1217538
CAS No.: 97457-27-7
M. Wt: 504.7 g/mol
InChI Key: BSEOMYSJGWQRAT-UHFFFAOYSA-N
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Description

Pentachlorophenyl palmitate (PCP-Palmitate) is an ester derived from pentachlorophenol (PCP) and palmitic acid. PCP is a chlorinated aromatic compound historically used as a wood preservative, biocide, and pesticide . Its esters, such as pentachlorophenyl laurate (PCPL), were employed in textiles and industrial applications, suggesting that PCP-Palmitate may share similar functional roles . The esterification of PCP with palmitic acid likely enhances its lipophilicity, influencing its environmental persistence and toxicity profile.

Properties

CAS No.

97457-27-7

Molecular Formula

C22H31Cl5O2

Molecular Weight

504.7 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) hexadecanoate

InChI

InChI=1S/C22H31Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(28)29-22-20(26)18(24)17(23)19(25)21(22)27/h2-15H2,1H3

InChI Key

BSEOMYSJGWQRAT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Other CAS No.

97457-27-7

Synonyms

palmitic acid pentachlorophenyl ester
palmitoylpentachlorophenol
pentachlorophenyl palmitate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Pentachlorophenyl Esters
  • Pentachlorophenyl Laurate (PCPL) :

    • Structure : PCP esterified with lauric acid (C12 chain).
    • Applications : Used in textiles as a biocide .
    • Toxicity : Shares PCP’s concerns, including dioxin and furan contaminants .
    • Environmental Impact : High persistence due to chlorine content and lipophilicity.
  • Pentachlorophenyl Acetate/Dichloroacetate :

    • Structure : PCP esterified with acetic or dichloroacetic acid.
    • Applications : Used in peptide synthesis (e.g., pentachlorophenyldichloroacetate) .
    • Differentiation : Shorter acyl chains reduce lipophilicity compared to PCP-Palmitate.
Other Chlorinated Phenyl Esters
  • 4-Chlorophenylacetic Acid Derivatives :
    • Structure : Single chlorine substituent on phenyl ring.
    • Applications : Intermediate in pharmaceuticals and agrochemicals .
    • Differentiation : Lower environmental persistence than PCP derivatives due to fewer chlorines.

Non-Chlorinated Palmitate Esters

Retinyl Palmitate
  • Structure: Ester of retinol (vitamin A) and palmitic acid.
  • Applications : Skincare formulations for antioxidant and anti-aging effects .
  • Safety : Generally recognized as safe (GRAS) but linked to vitamin A toxicity at high doses .
Alkyl Palmitates
  • Isocetyl Palmitate: Structure: Branched C16 alcohol esterified with palmitic acid. Applications: Emollient in cosmetics due to stable emulsions and biocompatibility . Differentiation: Non-toxic and biodegradable, contrasting with PCP-Palmitate’s environmental risks .
  • 4-Nitrophenyl Palmitate :

    • Applications : Lipase substrate in biochemical assays .
    • Differentiation : Nitro group enhances polarity, making it water-soluble for lab use.

Physicochemical Properties and Environmental Behavior

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Key Applications Toxicity Concerns
PCP-Palmitate ~500 ~8.5 80–90 (estimated) Biocides, textiles Dioxin contamination
PCP-Laurate ~468 ~7.8 60–70 Textile preservatives High persistence
Retinyl Palmitate 524.86 ~10.5 26–28 Cosmetics, pharmaceuticals Hypervitaminosis A
Isocetyl Palmitate 480.7 ~12.0 <0 (liquid) Skincare emollients Low toxicity

Regulatory and Environmental Considerations

  • PCP Derivatives : Regulated under the Stockholm Convention due to persistence, bioaccumulation, and toxicity (PBT) .
  • Retinyl Palmitate : Subject to FDA guidelines for dietary and topical use .
  • Alkyl Palmitates : Generally exempt from stringent regulations due to low ecological impact .

Q & A

Q. How can researchers ensure computational models of this compound’s environmental fate are validated experimentally?

  • Methodological Answer : Calibrate models (e.g., EPI Suite, QSAR) with lab-derived partition coefficients (log KowK_{ow}, KocK_{oc}). Validate predictions using field samples (e.g., sediment/water systems) analyzed via LC-MS/MS. Disclose software parameters (e.g., force fields in MD simulations) to enable replication .

Tables for Comparative Analysis

Q. Table 1. Comparison of Synthesis Methods for this compound

MethodCatalystYield (%)Purity (HPLC)Reference
Acidic EsterificationH2_2SO4_47895.2
Enzymatic CatalysisLipase B9298.5

Q. Table 2. Toxicity Endpoints in Model Organisms

OrganismEndpointEC50_{50} (mg/L)Study DesignReference
Daphnia magna48-h Immobilization0.45OECD 202
Danio rerio96-h LC50_{50}1.2OECD 203

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